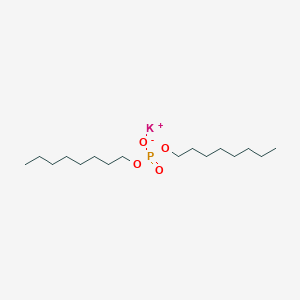
Potassium dioctyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dioctyl phosphate (K-DOP) is a chemical compound used in various scientific research applications. It is a surfactant that has been found to have unique properties that make it useful in a variety of fields. K-DOP is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. In
Mecanismo De Acción
The mechanism of action of Potassium dioctyl phosphate is not fully understood. However, it is believed that Potassium dioctyl phosphate acts as a surfactant by reducing the surface tension between two immiscible liquids. This property makes it useful in the preparation of emulsions and in the extraction of organic compounds from aqueous solutions.
Efectos Bioquímicos Y Fisiológicos
Potassium dioctyl phosphate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. Potassium dioctyl phosphate has also been found to be biodegradable.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium dioctyl phosphate has several advantages for use in lab experiments. It is a relatively inexpensive surfactant that is easy to synthesize. Potassium dioctyl phosphate is also stable in a wide range of pH and temperature conditions. However, Potassium dioctyl phosphate has some limitations. It has a low critical micelle concentration, which makes it less effective as a surfactant at low concentrations. In addition, Potassium dioctyl phosphate can interfere with certain analytical techniques, such as gas chromatography.
Direcciones Futuras
There are several future directions for research on Potassium dioctyl phosphate. One area of research could focus on the use of Potassium dioctyl phosphate as a surfactant in the synthesis of nanoparticles. Another area of research could focus on the use of Potassium dioctyl phosphate as a dispersant for carbon nanotubes. Additionally, further research could be conducted on the use of Potassium dioctyl phosphate as a stabilizer for latex particles. Finally, research could be conducted on the potential use of Potassium dioctyl phosphate in the extraction of organic compounds from aqueous solutions.
Conclusion
In conclusion, potassium dioctyl phosphate is a useful surfactant that has unique properties that make it useful in a variety of scientific research applications. Potassium dioctyl phosphate is synthesized through a two-step process involving the reaction of octanol with phosphorus oxychloride followed by the addition of potassium hydroxide. Potassium dioctyl phosphate has been found to be non-toxic and non-irritating to the skin and eyes. While Potassium dioctyl phosphate has several advantages, it also has some limitations. However, there are several future directions for research on Potassium dioctyl phosphate that could lead to new applications for this surfactant.
Aplicaciones Científicas De Investigación
Potassium dioctyl phosphate has been found to be useful in a variety of scientific research applications. It is commonly used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions. Potassium dioctyl phosphate has also been used as a dispersant for carbon nanotubes and as a stabilizer for latex particles. In addition, Potassium dioctyl phosphate has been used in the extraction of organic compounds from aqueous solutions.
Métodos De Síntesis
The synthesis of Potassium dioctyl phosphate involves a two-step process. The first step involves the reaction of octanol with phosphorus oxychloride to form octylphosphonic acid chloride. The second step involves the addition of potassium hydroxide to the octylphosphonic acid chloride to form Potassium dioctyl phosphate. This process results in a white crystalline solid that is soluble in water.
Propiedades
Número CAS |
19045-78-4 |
|---|---|
Nombre del producto |
Potassium dioctyl phosphate |
Fórmula molecular |
C16H34KO4P |
Peso molecular |
360.51 g/mol |
Nombre IUPAC |
potassium;dioctyl phosphate |
InChI |
InChI=1S/C16H35O4P.K/c1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;/h3-16H2,1-2H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
BEBZGUYUDTXNSQ-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
SMILES |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
SMILES canónico |
CCCCCCCCOP(=O)([O-])OCCCCCCCC.[K+] |
Otros números CAS |
19045-78-4 |
Números CAS relacionados |
3115-39-7 (Parent) |
Sinónimos |
Dioctyl Phosphate Potassium Salt; Potassium Dioctyl Phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



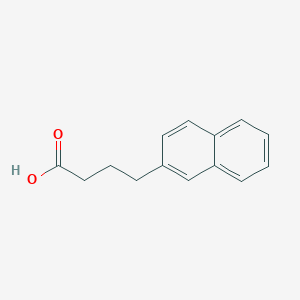
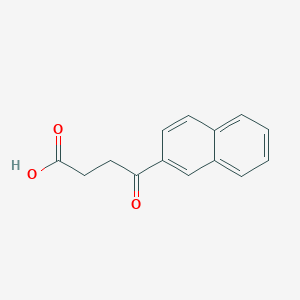

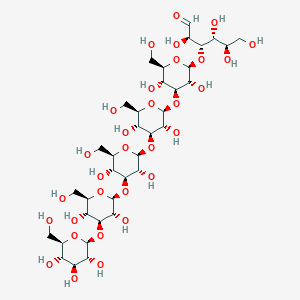

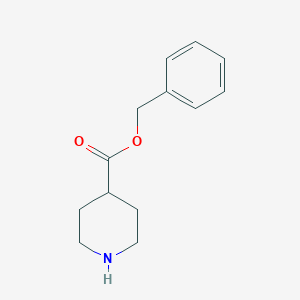
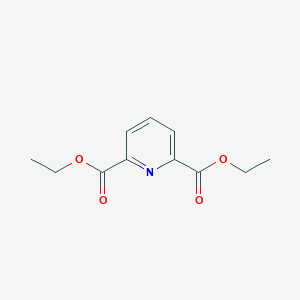

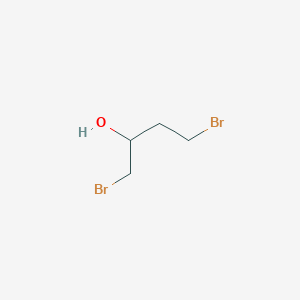

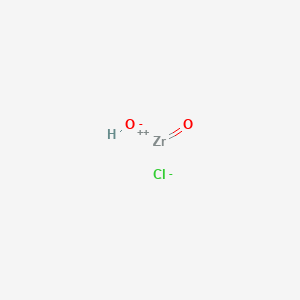

![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)